molecular formula C15H17N3O2 B5498687 N-(2-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

N-(2-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

Cat. No.: B5498687
M. Wt: 271.31 g/mol
InChI Key: NOYFMGLLSUAKAW-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyridyl group attached to the urea moiety

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFMGLLSUAKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 2-methoxyaniline with 4-pyridinecarboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridyl group can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.

    Reduction: Formation of N-(2-METHOXYPHENYL)-N’-[1-(4-PIPERIDYL)ETHYL]UREA.

    Substitution: Formation of N-(2-HALOPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA or N-(2-ALKYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA.

Scientific Research Applications

N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(2-CHLOROPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA: Similar structure with a chlorine atom instead of a methoxy group.

    N-(2-METHOXYPHENYL)-N’-[1-(4-PIPERIDYL)ETHYL]UREA: Similar structure with a piperidine ring instead of a pyridine ring.

Uniqueness

N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is unique due to the presence of both the methoxyphenyl and pyridyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, while the pyridyl group can engage in π-π stacking and coordination with metal ions. These features make the compound versatile and valuable for various research applications.

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